Product packaging for 4'-Chloro-delafloxacin(Cat. No.:)

4'-Chloro-delafloxacin

Cat. No.: B13867920
M. Wt: 475.2 g/mol
InChI Key: XEPYYSMJCVUXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Fluoroquinolone Antibiotics: A Contemporary Perspective

The quinolone class of antibiotics originated with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis. mdpi.comnih.gov This first-generation agent had a limited spectrum, primarily targeting Gram-negative bacteria, and was mainly used for urinary tract infections. nih.govwikipedia.org The major breakthrough in this class was the addition of a fluorine atom at the C-6 position, creating the fluoroquinolones, which demonstrated a broader spectrum of activity and improved pharmacokinetic properties. Current time information in Bangalore, IN. Norfloxacin, introduced in 1986, was the first of this new wave, followed by ciprofloxacin (B1669076) in 1987, which offered enhanced activity against Gram-negative species. mdpi.comCurrent time information in Bangalore, IN.

Subsequent generations of fluoroquinolones were developed through systematic structural modifications to the core quinolone or naphthyridone nucleus, aiming to enhance efficacy and overcome emerging resistance. mdpi.comwikipedia.org The research focused on several key areas:

Improving activity against Gram-positive bacteria (like Staphylococcus aureus and Streptococcus pneumoniae), anaerobes, and atypical pathogens. mdpi.comwikipedia.org

Enhancing potency against existing antibiotic-resistant bacteria. wikipedia.org

Improving pharmacokinetic profiles to allow for more convenient dosing. mdpi.com

Minimizing the emergence of bacterial resistance. wikipedia.org

Later-generation agents like levofloxacin (B1675101), gatifloxacin, and moxifloxacin (B1663623) expanded the spectrum to include more reliable coverage of Gram-positive organisms, particularly respiratory pathogens. mdpi.comnih.gov This evolution was driven by a deeper understanding of structure-activity relationships (SAR), where specific chemical changes at positions like N-1, C-7, and C-8 were found to modulate the drug's potency, spectrum, and interaction with bacterial enzymes. mdpi.comwikipedia.org These advanced fluoroquinolones target two essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. nih.govCurrent time information in Bangalore, IN.

The Global Challenge of Antimicrobial Resistance and the Need for Novel Antibacterial Agents

The widespread use and misuse of antibiotics has led to a critical global health crisis: antimicrobial resistance (AMR). mdpi.comoup.com Bacteria have evolved sophisticated defense mechanisms, rendering many once-effective drugs obsolete. acs.org This growing resistance is a silent pandemic, with projections estimating that by 2050, AMR could cause 10 million deaths annually, surpassing mortality from cancer. mdpi.comcymitquimica.com In 2019 alone, an estimated 1.27 million deaths were directly attributable to antimicrobial-resistant infections. mdpi.com

A significant part of this challenge comes from a group of pathogens collectively known as the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). acs.org These bacteria are notorious for their multidrug-resistant (MDR) properties and are a leading cause of hospital-acquired infections. oup.comacs.org Methicillin-resistant Staphylococcus aureus (MRSA), in particular, has become a formidable "superbug" associated with high rates of morbidity and mortality worldwide. mdpi.comoup.com

The pipeline for developing new antibiotics has slowed significantly, creating a stark contrast between the urgent need for new treatments and the available therapeutic options. mdpi.comrsc.org This scarcity necessitates greater investment and innovation in the discovery of novel antimicrobial agents that can effectively combat highly resistant pathogens. mdpi.comcymitquimica.com The development of new drugs that can overcome existing resistance mechanisms is a primary objective in modern pharmaceutical research. oup.comrsc.org

Rationale for 4'-Chloro-delafloxacin Development within the Fluoroquinolone Class

The development of the advanced fluoroquinolone delafloxacin (B1662383) was a direct response to the escalating threat of antimicrobial resistance, particularly from Gram-positive pathogens like MRSA. ucl.ac.beoup.com While the specific chemical "this compound" refers to a derivative with an additional chlorine on the pyridine (B92270) ring, the substantive research and development rationale in scientific literature pertains to delafloxacin itself, which is chemically named 1-(6-amino-3,5-difluoro-2-pyridinyl)-8-chloro -6-fluoro-7-(3-hydroxy-1-azétidinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate. nih.govwikipedia.orgcymitquimica.com Its design incorporates several strategic structural modifications to overcome the limitations of older fluoroquinolones.

The key structural features and the rationale behind them are:

Anionic Character: Unlike most fluoroquinolones which are zwitterionic (having both positive and negative charges), delafloxacin has a weakly acidic nature due to the lack of a strongly basic group at the C-7 position. oup.comoup.com This unique anionic property results in increased accumulation of the drug within bacteria in acidic environments (such as abscesses or biofilms), where other fluoroquinolones lose potency. oup.comhres.ca

C-8 Chlorine Atom: The presence of a chlorine atom at the C-8 position of the quinolone ring is a critical modification. This halogen exerts a strong electron-withdrawing effect, which stabilizes the molecule, enhances polarity, and contributes to its potent activity against Gram-positive and anaerobic bacteria. nih.govoup.comoup.com This feature is crucial for its efficacy against challenging pathogens.

N-1 Heteroaromatic Substituent: Delafloxacin features a large, polar heteroaromatic group at the N-1 position. nih.govoup.com This bulky substituent increases the molecule's surface area, which is thought to help restore activity against bacterial strains that have developed resistance to other fluoroquinolones through target site mutations. nih.govrsc.org

Dual-Target Affinity: Delafloxacin inhibits both DNA gyrase and topoisomerase IV with nearly equal affinity in both Gram-positive and Gram-negative bacteria. ucl.ac.bescience.gov This is a significant advantage, as resistance typically requires bacteria to develop mutations in both target enzymes, potentially slowing the emergence of resistant strains. oup.combjid.org.br

These combined features provide delafloxacin with a broad spectrum of activity, including potent action against MRSA and even some fluoroquinolone-resistant strains. ucl.ac.behres.ca

Research Objectives and Scope of Investigation for this compound

The primary research objective for the development of delafloxacin was to create a novel fluoroquinolone that could effectively address the clinical challenges posed by antimicrobial resistance. The scope of the investigation was centered on achieving several key goals:

Enhanced Potency Against Resistant Gram-Positive Bacteria: A central aim was to develop an agent with superior activity against difficult-to-treat Gram-positive pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA), which shows high rates of resistance to older fluoroquinolones. oup.comhres.ca

Overcoming Existing Fluoroquinolone Resistance: The investigation sought to design a molecule that could remain effective against bacterial strains that had already developed resistance to other fluoroquinolones, such as ciprofloxacin and levofloxacin, through target enzyme mutations or efflux pumps. ucl.ac.beoup.com

Broad-Spectrum Coverage: While focusing on Gram-positive pathogens, the research also aimed to maintain a broad spectrum of activity that included important Gram-negative and atypical pathogens encountered in infections like community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).

Efficacy in Challenging Infection Environments: A specific objective was to create a compound that performs well in the acidic conditions often found in sites of infection like skin abscesses and biofilms, a known limitation for many other antibiotics. oup.comucl.ac.be

Characterization of In Vitro Activity: A major component of the research involved extensive in vitro testing to determine and compare the minimum inhibitory concentrations (MIC) of delafloxacin against a wide array of contemporary clinical isolates from various infection types and geographic regions.

The research culminated in a compound, delafloxacin, designed to meet these objectives, offering a new tool in the fight against serious bacterial infections. hres.ca

Detailed Research Findings: In Vitro Activity

The following tables summarize the in vitro activity of delafloxacin compared to other fluoroquinolones against key bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, where a lower value indicates greater potency.

Table 1: Comparative In Vitro Activity of Delafloxacin Against Gram-Positive Bacteria (MIC50/MIC90 in mg/L)
OrganismDelafloxacinLevofloxacinMoxifloxacinCiprofloxacin
Staphylococcus aureus (Methicillin-Susceptible, MSSA)≤0.004 / 0.008 ucl.ac.be0.12 / 0.25 ucl.ac.be0.03 / 0.06 ucl.ac.be0.25 / 0.5 ucl.ac.be
Staphylococcus aureus (Methicillin-Resistant, MRSA)0.06 / 0.5 ucl.ac.be>4 / >4 ucl.ac.be1 / 4 ucl.ac.be>4 / >4 ucl.ac.be
Streptococcus pneumoniae0.008 / 0.015 ucl.ac.be1 / 1 ucl.ac.be0.12 / 0.12 ucl.ac.be1 / 2 ucl.ac.be
Enterococcus faecalis0.12 / 0.5 ucl.ac.be2 / 8 ucl.ac.be0.5 / 2 ucl.ac.be1 / 4 ucl.ac.be
Table 2: Comparative In Vitro Activity of Delafloxacin Against Gram-Negative Bacteria (MIC50/MIC90 in mg/L)
OrganismDelafloxacinLevofloxacinCiprofloxacin
Escherichia coli0.06 / 0.5 ucl.ac.be0.03 / 2 ucl.ac.be≤0.015 / 0.25 ucl.ac.be
Klebsiella pneumoniae0.25 / 2 ucl.ac.be0.12 / 1 ucl.ac.be0.06 / 0.5 ucl.ac.be
Pseudomonas aeruginosa0.5 / 4 ucl.ac.be1 / 8 ucl.ac.be0.25 / 2 ucl.ac.be
Haemophilus influenzae≤0.004 / 0.008 ucl.ac.be0.015 / 0.015 ucl.ac.be≤0.008 / ≤0.008 ucl.ac.be

Based on a comprehensive search, there is no publicly available scientific literature detailing the specific chemical compound “this compound” within the provided search results. The available data exclusively pertains to its parent compound, Delafloxacin. Information regarding the distinct synthetic pathways, structural elucidation, and spectroscopic characterization of the 4'-chloro analogue is absent from the accessible resources.

Therefore, it is not possible to generate an article that focuses solely on "this compound" as requested. An article on Delafloxacin would fall outside the strict scope of the instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11Cl2F3N4O4 B13867920 4'-Chloro-delafloxacin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11Cl2F3N4O4

Molecular Weight

475.2 g/mol

IUPAC Name

1-(6-amino-4-chloro-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H11Cl2F3N4O4/c19-9-11(22)16(24)25-17(12(9)23)27-4-7(18(30)31)15(29)6-1-8(21)14(10(20)13(6)27)26-2-5(28)3-26/h1,4-5,28H,2-3H2,(H2,24,25)(H,30,31)

InChI Key

XEPYYSMJCVUXTB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C(=C(C(=N4)N)F)Cl)F)F)O

Origin of Product

United States

Chemical Synthesis and Structural Elucidation

Spectroscopic and Spectrometric Characterization for Structural Confirmation [2.2.1-2.2.3, 37, 40]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule.

For a complex molecule such as 4'-Chloro-delafloxacin, which is a derivative of the fluoroquinolone antibiotic delafloxacin (B1662383), one would expect to observe characteristic absorption bands corresponding to its various functional groups. These would likely include:

O-H stretching: from the hydroxyl group on the azetidine (B1206935) ring and the carboxylic acid.

N-H stretching: from the amino group on the pyridine (B92270) ring.

C=O stretching: from the ketone and carboxylic acid groups of the quinolone core.

C-N stretching: within the heterocyclic rings.

C-F and C-Cl stretching: from the halogen substituents.

A comprehensive search of scientific literature and chemical databases did not yield any specific experimental IR spectroscopic data for this compound. While data exists for the parent compound, delafloxacin, it cannot be directly extrapolated to its 4'-chloro derivative due to the influence of the additional chlorine substituent on the electronic environment and vibrational modes of the molecule.

Table 1: Expected Infrared Absorption Regions for this compound Functional Groups

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Carboxylic Acid O-H 3300 - 2500 (broad) Stretching
Alcohol O-H 3500 - 3200 (broad) Stretching
Amine N-H 3500 - 3300 Stretching
Carboxylic Acid C=O 1725 - 1700 Stretching
Ketone C=O 1680 - 1640 Stretching
Aromatic C=C 1600 - 1450 Stretching
C-N 1350 - 1000 Stretching
C-F 1400 - 1000 Stretching

Note: This table is predictive and based on general principles of IR spectroscopy. No published experimental data for this compound is available.

Crystallographic Analysis of this compound Structures

X-ray Diffraction Studies of Crystalline Forms

Single-crystal X-ray diffraction (SCXRD) and X-ray powder diffraction (XRPD) are the primary techniques used in these studies. SCXRD provides a detailed molecular structure, while XRPD is often used to characterize the bulk material, identify different crystalline forms, and assess purity.

For this compound, X-ray diffraction data would be crucial to:

Unambiguously confirm its chemical structure, including the position of the additional chlorine atom.

Determine the conformation of the various rings in its structure.

Analyze intermolecular interactions, such as hydrogen bonding, which influence the crystal packing.

Despite the importance of this data, a thorough review of the scientific literature reveals no published X-ray diffraction studies specifically for this compound. While the crystal structure of the parent delafloxacin has been studied in complex with its biological targets, this does not represent the crystalline form of the pure, isolated 4'-chloro derivative.

Polymorphism and Solid-State Structural Variations

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound have the same chemical composition but differ in their crystal lattice arrangements. These differences can significantly impact physical properties such as solubility, melting point, stability, and bioavailability. The study of polymorphism is therefore critical in pharmaceutical development.

An investigation into the polymorphism of this compound would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures) and subsequent analysis of the resulting solids by techniques like XRPD, differential scanning calorimetry (DSC), and spectroscopy.

Currently, there is no information available in the public domain regarding any studies on the polymorphism or solid-state structural variations of this compound. The existence of polymorphs for this compound remains an open question pending future research.

Table 2: Summary of Crystallographic Data Availability for this compound

Analysis Type Data Availability
Single-Crystal X-ray Diffraction No published data found.
X-ray Powder Diffraction No published data found.

Structure Activity Relationship Sar and Mechanistic Investigations

Comparative Structure-Activity Profiling of Delafloxacin (B1662383) vs. Other Fluoroquinolones

The unique chemical structure of delafloxacin, a novel anionic fluoroquinolone, sets it apart from other members of its class and contributes to its potent antimicrobial activity. oup.comoup.com Key structural modifications to the basic 4-quinolone core are responsible for its broad spectrum of activity, particularly against Gram-positive pathogens, and its efficacy against some fluoroquinolone-resistant strains. nih.gov

The chlorine atom at the C-8 position of the quinolone nucleus has a significant impact on delafloxacin's antimicrobial potency. This substitution has an electron-withdrawing effect on the aromatic ring at N-1, which helps to stabilize the molecule. oup.comsemanticscholar.org The C-8 chlorine is known to enhance the activity of fluoroquinolones against Gram-positive and anaerobic bacteria. nih.gov

The potency of delafloxacin is notably increased in acidic environments, a unique characteristic compared to other fluoroquinolones which tend to lose activity in acidic media. oup.comkjom.org This is attributed to its anionic nature at neutral pH, which shifts to a more uncharged state in acidic conditions, facilitating its passage across bacterial cell membranes. oup.com

For fluoroquinolones in general, QSAR studies have highlighted the importance of various molecular descriptors in determining their antibacterial activity. These descriptors can include electronic properties, steric factors, and lipophilicity of different substituents on the quinolone core. The substitutions at the C-7 and C-8 positions are particularly critical in determining the spectrum of activity and affinity for their molecular targets. oup.com

Molecular Target Interactions and Binding Affinity

Delafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV. semanticscholar.orgwikipedia.org These enzymes are crucial for bacterial DNA replication, and their inhibition leads to breaks in the DNA and ultimately cell death. wikipedia.org A key feature of delafloxacin is its dual-targeting nature, showing nearly equivalent affinity for both DNA gyrase and topoisomerase IV in both Gram-positive and Gram-negative bacteria. oup.comnih.govkjom.org This is in contrast to many other fluoroquinolones that preferentially target DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. oup.comnih.gov This balanced dual-targeting is thought to contribute to its broad spectrum of activity and a lower propensity for the development of resistance. oup.comresearchgate.net

DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. wikipedia.org Delafloxacin effectively inhibits this enzyme. baxdela.com The affinity of delafloxacin for DNA gyrase is a key component of its activity against Gram-negative bacteria. oup.comwikipedia.org The structural features of delafloxacin, including the C-8 chlorine and the N-1 pyridinyl substituent, contribute to its binding affinity for the DNA gyrase-DNA complex. imperial.ac.ukrepec.org Studies have shown that delafloxacin can overcome resistance mechanisms that affect other fluoroquinolones, such as single point mutations in the gyrA gene, which encodes a subunit of DNA gyrase. oup.com

Topoisomerase IV is another type II topoisomerase that is primarily involved in the decatenation of daughter chromosomes following DNA replication, particularly in Gram-positive bacteria. wikipedia.org Delafloxacin is a potent inhibitor of topoisomerase IV. baxdela.com Its strong activity against Gram-positive bacteria, including MRSA, is largely attributed to its high affinity for this enzyme. kjom.org X-ray crystallography studies of delafloxacin in complex with Streptococcus pneumoniae topoisomerase IV and DNA have revealed that the drug binds in an unusual conformation, with interactions involving the N-1 aromatic substituent and the C-8 chlorine. imperial.ac.ukrepec.orgnih.gov This unique binding mode may contribute to its enhanced activity against bacteria that are resistant to other fluoroquinolones. imperial.ac.uknih.gov

The inhibitory activity of a compound against an enzyme is often quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. nih.gov While specific Ki values for 4'-Chloro-delafloxacin are not available, the high potency of delafloxacin against both DNA gyrase and topoisomerase IV suggests low Ki values. The determination of such kinetic constants is crucial for understanding the potency and mechanism of enzyme inhibitors. kobv.de

The table below summarizes the comparative antimicrobial activity of delafloxacin against selected pathogens, highlighting its potency.

PathogenDelafloxacin MIC (µg/mL)Comparator FluoroquinoloneComparator MIC (µg/mL)
Staphylococcus aureus (MRSA)0.008 - 0.25Ciprofloxacin (B1669076)0.13 - 128
Staphylococcus aureus (MRSA)4Levofloxacin (B1675101)>8
Streptococcus pneumoniae≤0.008 - 0.06Moxifloxacin (B1663623)≤0.06 - 0.25
Pseudomonas aeruginosa0.015 - 4Ciprofloxacin0.25 - >128
Escherichia coli≤0.015 - 0.25Ciprofloxacin≤0.015 - >128

Note: MIC (Minimum Inhibitory Concentration) values are compiled from various studies and can vary based on the specific strains and testing conditions.

Molecular Docking and Computational Modeling of Receptor-Ligand Complexes

Computational studies, including molecular docking and modeling, have been instrumental in understanding how this compound interacts with its bacterial targets, primarily the type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. fda.govwikipedia.org

In silico molecular docking analyses have provided detailed models of the binding of delafloxacin to its receptor sites. High-resolution X-ray crystal structures of delafloxacin in complex with Streptococcus pneumoniae topoisomerase IV and a DNA cleavage intermediate have been solved at resolutions as high as 2.0 Å. nih.govimperial.ac.ukresearchgate.net These structures reveal that two molecules of delafloxacin, chelated with magnesium ions, intercalate into the DNA cleavage site. nih.govimperial.ac.ukresearchgate.net

The binding mode is characterized by an unusual tilted-ring conformation. nih.gov Specifically, the 6-amino-3,5-difluoro-2-pyridinyl substituent at the N-1 position and the chlorine atom at the C-8 position adopt an out-of-plane conformation. sgul.ac.uk This specific arrangement is thought to improve the binding affinity of delafloxacin for the enzyme-DNA complex and may be a key factor in its potent activity, even against bacteria that have developed resistance to other fluoroquinolones. sgul.ac.uk

Docking studies have also explored the interactions between delafloxacin derivatives and target proteins. One such study calculated a binding energy of -9.7 kcal/mol for delafloxacin with the muscarinic acetylcholine (B1216132) receptor M2, a model protein, and noted strong hydrogen bond formation. researchgate.netscitcentral.com The voluminous heteroaromatic substitution at the N-1 position is noted to increase the molecule's steric hindrance and general activity. nih.gov

The stability of the receptor-ligand complex is determined by conformational dynamics and interaction energies. The high-resolution crystal structures of the delafloxacin-topo IV-DNA complex provide a comprehensive view of the forces stabilizing the interaction. nih.govimperial.ac.ukresearchgate.net

Binding energy calculations from in silico studies quantify the strength of these interactions. For instance, a molecular docking study of delafloxacin and its derivatives against the 4MQT protein reported the following binding energies. researchgate.net

LigandBinding Energy (kcal/mol)
Delafloxacin (DLX)-9.7
DLX-CF3-11.4
DLX-OCH3-9.8
DLX-OCH2CH3-9.9
DLX-OCH2CF3-10.4
DLX-Br-9.9

These computational models suggest that specific modifications to the delafloxacin structure can further enhance binding affinity. The stability of such complexes is crucial for the drug's mechanism, which involves trapping the topoisomerase-DNA cleavage complex, leading to double-strand DNA breaks and subsequent bacterial cell death. wikipedia.org

Cell-Free and Bacterial Cell-Based Mechanistic Assays

The antibacterial activity of this compound is a result of its ability to inhibit essential bacterial enzymes. This mechanism has been confirmed through various cell-free and cell-based assays. Delafloxacin is unique among fluoroquinolones for having a balanced, nearly equivalent affinity for both DNA gyrase and topoisomerase IV, which is believed to decrease the likelihood of resistance development. oup.comjmilabs.combaxdela.com

The primary mechanism of action for fluoroquinolones is the inhibition of type II topoisomerases. nih.gov In bacteria, DNA gyrase introduces negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication. nih.govinspiralis.com Both DNA gyrase and topoisomerase IV are vital for managing DNA topology. nih.gov

The inhibitory activity of delafloxacin is quantified using DNA supercoiling inhibition assays. inspiralis.com In a typical cell-free assay:

A relaxed circular plasmid DNA (such as pBR322) is used as the substrate. inspiralis.com

The substrate is incubated with DNA gyrase in the presence of ATP, which drives the supercoiling reaction. inspiralis.com

Varying concentrations of the inhibitor (delafloxacin) are added to the reaction mixtures.

The reaction is allowed to proceed at an optimal temperature (e.g., 37°C) for a set time. inspiralis.com

The reaction is stopped, and the different topological forms of the DNA (relaxed vs. supercoiled) are separated by agarose (B213101) gel electrophoresis. inspiralis.com

The concentration of delafloxacin required to inhibit the supercoiling activity by 50% (IC50) can then be determined. These assays demonstrate that delafloxacin potently inhibits both DNA gyrase and topoisomerase IV, thereby trapping the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strands. nih.govresearchgate.net Studies show that delafloxacin captures the cleavage complex with topoisomerase IV about 10- to 20-fold more efficiently than with gyrase. nih.govresearchgate.net

The ultimate measure of an antibiotic's efficacy is its ability to inhibit bacterial growth. This is assessed through bacterial cell-based assays that determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. fda.gov

Standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are used to determine MIC values. researchgate.net Common methods include:

Broth Microdilution: Bacteria are grown in a liquid medium in microtiter plates with serial dilutions of the antibiotic. The MIC is the lowest concentration where no turbidity (growth) is observed.

Agar (B569324) Dilution: The antibiotic is incorporated into an agar medium at various concentrations, which is then inoculated with the test bacteria. The MIC is the lowest concentration that inhibits colony formation. researchgate.net

Delafloxacin exhibits concentration-dependent bactericidal activity. fda.govnih.gov Its potency is reflected in its low MIC values against a wide spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains. nih.govnih.gov A notable feature of delafloxacin is its enhanced activity in acidic environments, which contrasts with other fluoroquinolones that tend to lose potency at lower pH. oup.comnih.gov For S. aureus, the MIC can be up to 5 log2 dilutions lower at pH 5.5 compared to pH 7.4. nih.gov

The following table summarizes the in vitro activity of delafloxacin against various bacterial pathogens, as reported in surveillance studies.

OrganismMIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (Methicillin-Susceptible, MSSA)≤0.004 - 0.0150.015 - 0.25
Staphylococcus aureus (Methicillin-Resistant, MRSA)0.03 - 0.120.25 - 1
Streptococcus pneumoniae0.0080.015
Enterococcus faecalis0.061
Enterococcus faecium>4>4
Escherichia coli0.06>4
Klebsiella pneumoniae0.12>4
Pseudomonas aeruginosa0.254
Bacteroides fragilis----

Note: MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data compiled from multiple surveillance studies. nih.govjmilabs.comnih.govnih.gov

Preclinical Antimicrobial Efficacy Profiling

Broad-Spectrum In Vitro Antimicrobial Activity Against Diverse Bacterial Pathogens

Delafloxacin (B1662383) demonstrates robust in vitro activity against Gram-positive, Gram-negative, atypical, and anaerobic bacteria. nih.govnih.gov Its efficacy is particularly noteworthy against challenging pathogens encountered in both community-acquired and hospital-acquired infections. nih.govnih.gov

Gram-Positive Bacterial Isolates (e.g., MRSA, VRE)

Delafloxacin exhibits potent activity against Gram-positive cocci. nih.gov Against a large collection of Staphylococcus aureus isolates, including both methicillin-susceptible (S. aureus, MSSA) and methicillin-resistant (S. aureus, MRSA) strains, delafloxacin demonstrated MIC50/MIC90 values of ≤0.004/0.25 mg/L. nih.gov Specifically for MRSA, the MIC50 and MIC90 values were reported as 0.12 mg/L and 0.25 mg/L, respectively. nih.gov This represents significantly greater potency compared to other fluoroquinolones like levofloxacin (B1675101) and ciprofloxacin (B1669076), with the MIC50 for MRSA being at least 64-fold lower. nih.govidstewardship.com

The compound also shows strong activity against coagulase-negative staphylococci (CoNS), with MIC50/MIC90 values of 0.008/0.5 µg/ml. nih.gov Against various streptococcal species, including Streptococcus pneumoniae, viridans group streptococci, and beta-hemolytic streptococci, delafloxacin is reported to be the most potent agent tested in several studies. nih.gov For Streptococcus pneumoniae, delafloxacin shows excellent activity with MIC50/MIC90 values of 0.008/0.016 mg/L, making it 16-fold and 64-fold more active than moxifloxacin (B1663623) and levofloxacin, respectively. nih.gov Delafloxacin is also active against Enterococcus faecalis (MIC50/MIC90 of 0.06/1 mg/L) and shows activity against Enterococcus faecium strains (MIC50/MIC90 of 0.12/1 mg/L). nih.govjmilabs.com

In Vitro Activity of Delafloxacin Against Gram-Positive Bacteria
Bacterial SpeciesNumber of IsolatesMIC~50~ (mg/L)MIC~90~ (mg/L)MIC Range (mg/L)
Staphylococcus aureus (all)2,606≤0.0040.25-
S. aureus (MRSA)-0.120.250.008–1
Coagulase-Negative Staphylococci744≤0.0150.5-
Streptococcus pneumoniae-0.0080.016-
Enterococcus faecalis-0.061-
Enterococcus faecium-0.121-

Gram-Negative Bacterial Isolates (e.g., MDR-Pseudomonas, Carbapenem-resistant Enterobacteriaceae)

Against Pseudomonas aeruginosa, delafloxacin demonstrated MIC50/MIC90 values ranging from 0.25–0.5 mg/L and >4 mg/L, respectively. nih.gov In a study of 52 P. aeruginosa clinical isolates, the MIC50 for delafloxacin was 1 mg/L, which was higher than that of ciprofloxacin and levofloxacin (both 0.25 mg/L). mdpi.com However, delafloxacin has shown favorable in vitro activity against multidrug-resistant P. aeruginosa (MDR-Psa), particularly in environments mimicking the cystic fibrosis lung, where it exhibited 2- to 4-fold reductions in MICs. nih.gov The compound is also active against other fastidious Gram-negative pathogens like Haemophilus influenzae and Moraxella catarrhalis. nih.gov

In Vitro Activity of Delafloxacin Against Gram-Negative Bacteria
Bacterial SpeciesNumber of IsolatesMIC~50~ (mg/L)MIC~90~ (mg/L)MIC Range (mg/L)
Enterobacteriaceae (overall)4,6590.124-
Escherichia coli470.12564-
Klebsiella pneumoniae430.25--
Pseudomonas aeruginosa3020.25>40.015 to >4
Haemophilus influenzae-≤0.0010.004≤0.001–0.25
Moraxella catarrhalis-0.0080.0080.004–0.016

Atypical Pathogens (e.g., Mycoplasma, Chlamydia, Legionella)

Delafloxacin has demonstrated in vitro activity against atypical respiratory pathogens. nih.govnih.gov This includes activity against Legionella pneumophila, Chlamydia pneumoniae, and Mycoplasma pneumoniae. nih.govnih.govnih.gov In a phase 3 clinical trial for community-acquired pneumonia, delafloxacin showed a high proportion of favorable outcomes against these atypical pathogens. nih.gov

In Vitro Activity of Delafloxacin Against Atypical Pathogens
Bacterial SpeciesNumber of IsolatesMIC~50~ (mg/L)MIC~90~ (mg/L)MIC Range (mg/L)
Legionella pneumophila----
Chlamydia pneumoniae----
Mycoplasma pneumoniae----

Anaerobic Bacteria

Delafloxacin possesses in vitro activity against a range of anaerobic bacteria. nih.govnih.gov This includes activity against species such as Bacteroides fragilis. idstewardship.com The broad spectrum of delafloxacin, encompassing both aerobic and anaerobic organisms, makes it a potential option for treating polymicrobial infections. nih.gov

In Vitro Activity of Delafloxacin Against Anaerobic Bacteria
Bacterial SpeciesNumber of IsolatesMIC~50~ (mg/L)MIC~90~ (mg/L)MIC Range (mg/L)
Bacteroides fragilis----

Activity Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Strains

A key feature of delafloxacin is its retained activity against many multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains. nih.gov This is particularly evident in its efficacy against fluoroquinolone-resistant Gram-positive organisms. nih.gov

Evaluation Against Fluoroquinolone-Resistant Isolates

Delafloxacin maintains notable potency against fluoroquinolone-resistant strains, especially among Gram-positive bacteria. nih.gov Against levofloxacin-nonsusceptible S. aureus, the delafloxacin MIC90 was 0.25 µg/ml. nih.gov Similarly, for levofloxacin-resistant S. pneumoniae, delafloxacin retained activity with MIC50/MIC90 values of 0.12/0.5 mg/L, demonstrating higher efficiency than moxifloxacin. nih.gov

Resistance to fluoroquinolones is often mediated by mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV, respectively. fda.govnih.gov Delafloxacin has shown activity against isolates harboring such mutations. nih.gov For instance, even in the presence of double serine mutations in the QRDRs of gyrA and parC in E. coli, which are associated with high-risk clones, some level of delafloxacin activity can be maintained. nih.gov However, the accumulation of multiple QRDR mutations can lead to delafloxacin resistance. nih.govmdpi.com In delafloxacin-resistant P. aeruginosa, common mutations identified include Thr83Ile in gyrA and Ser87Leu in parC. mdpi.com

In Vitro Activity of Delafloxacin Against Fluoroquinolone-Resistant Isolates
Bacterial SpeciesResistance PhenotypeMIC~50~ (mg/L)MIC~90~ (mg/L)
Staphylococcus aureusLevofloxacin-Nonsusceptible-0.25
Streptococcus pneumoniaeLevofloxacin-Resistant0.120.5

Comparative Efficacy Against Reference Antibiotics

The in vitro activity of 4'-Chloro-delafloxacin has been extensively evaluated against a wide range of bacterial pathogens and compared with other fluoroquinolones and antibiotics from different classes. These studies consistently demonstrate its potent activity, particularly against Gram-positive organisms, including resistant strains.

Against Staphylococcus aureus, including methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) isolates, this compound exhibits significantly lower minimum inhibitory concentrations (MICs) compared to other fluoroquinolones such as levofloxacin and ciprofloxacin. nih.govfrontiersin.org For instance, the MIC90 value of this compound against MRSA has been reported to be 0.5 μg/mL, while for levofloxacin-non-susceptible S. aureus, it is 0.25 μg/mL. frontiersin.org Furthermore, against a collection of MRSA blood isolates, this compound demonstrated superior activity to levofloxacin. nih.gov

The compound also shows potent activity against Streptococcus pneumoniae, with MIC90 values as low as 0.03 μg/mL. nih.gov Its efficacy extends to other streptococcal species as well.

With regard to Gram-negative bacteria, the activity of this compound is comparable to that of ciprofloxacin and levofloxacin against many Enterobacteriaceae. frontiersin.org However, some quinolone-resistant clinical isolates may still show susceptibility to this compound. frontiersin.org

The following tables provide a comparative overview of the in vitro efficacy of this compound against key bacterial pathogens.

Table 1: Comparative in vitro activity of this compound and other antibiotics against Staphylococcus aureus

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
This compound ≤0.004 0.25
Levofloxacin>4>4
Moxifloxacin--
Vancomycin (B549263)--
Linezolid--
Daptomycin (B549167)--

Data compiled from multiple sources. nih.govnih.gov

Table 2: Comparative in vitro activity of this compound and other antibiotics against Streptococcus pneumoniae

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
This compound - 0.03
Levofloxacin11
Moxifloxacin0.250.25
Penicillin--
Ceftriaxone--

Data compiled from multiple sources. nih.gov

Table 3: Comparative in vitro activity of this compound and other antibiotics against Gram-Negative Bacilli

OrganismAntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Escherichia coli This compound - >4
Ciprofloxacin--
Levofloxacin--
Klebsiella pneumoniae This compound - >4
Ciprofloxacin--
Levofloxacin--
Pseudomonas aeruginosa This compound 0.25 4
Ciprofloxacin--
Levofloxacin--

Data compiled from multiple sources. nih.govfrontiersin.org

Synergy and Combination Therapy Studies (Preclinical/In Vitro)

Evaluation with Other Antibiotics

Preclinical studies have explored the potential for synergistic or additive effects when this compound is combined with other antimicrobial agents. These investigations aim to identify combination therapies that could enhance efficacy, broaden the spectrum of activity, or overcome resistance.

In vitro studies have shown that this compound in combination with rifampicin (B610482) can significantly reduce the biomass of Staphylococcus aureus biofilms. researchgate.netresearchgate.net While synergistic effects against planktonic S. aureus were minimal with vancomycin and doxycycline, no antagonism was observed, suggesting that these combinations are not detrimental. researchgate.net

Another study investigated the combination of this compound with cefotaxime (B1668864) against cefotaxime-non-susceptible invasive isolates of Streptococcus pneumoniae. The addition of this compound was found to increase the activity of cefotaxime against all tested isolates. seq.es

While some studies have indicated a lack of potential synergistic or antagonistic effects with other antibiotics, the specific combinations and pathogens tested are crucial in determining the outcome. nih.gov

Fractional Inhibitory Concentration Index (FICI) Determination

The Fractional Inhibitory Concentration Index (FICI) is a quantitative measure used to assess the in vitro interaction between two antimicrobial agents. An FICI of ≤ 0.5 is typically interpreted as synergy, >0.5 to 4 as no interaction (additive or indifferent), and >4 as antagonism. mdpi.com

In a study evaluating the combination of this compound and cefotaxime against cefotaxime-non-susceptible Streptococcus pneumoniae, synergistic interactions were detected in two strains. seq.es Another study assessing the synergy of this compound with other antimicrobials against S. aureus using the checkerboard method found minimal synergy, with only one isolate showing synergy with vancomycin and two with doxycycline. researchgate.net

Definitive FICI values from a broad range of studies are not widely available in the public domain. The interpretation of synergy can vary based on the methodology and the specific strains being tested.

Efficacy in Preclinical In Vivo Infection Models

Murine Sepsis Models

Specific data on the efficacy of this compound in murine sepsis models is limited in the currently available search results. However, its broad-spectrum activity and potent in vitro and in vivo efficacy in other infection models suggest potential utility in treating systemic infections. Further research in this area would be necessary to establish its efficacy in sepsis.

Thigh and Lung Infection Models in Rodents

The efficacy of this compound has been evaluated in murine thigh and lung infection models, which are standard preclinical models for assessing the in vivo activity of new antibiotics.

In a murine thigh infection model, the pharmacokinetic parameter that best predicts the clinical response of this compound is the area under the curve to minimum inhibitory concentration ratio (AUC/MIC). oup.com

Studies using a neutropenic murine lung infection model have demonstrated the potent in vivo activity of this compound against key respiratory pathogens. In these models, treatment with this compound resulted in a significant reduction in the bacterial burden in the lungs. nih.gov For instance, against S. aureus, S. pneumoniae, and K. pneumoniae, this compound demonstrated robust efficacy. oup.com

A study using an inhalational mouse model of tularemia found that treatment with this compound resulted in survival rates that were not statistically inferior to ciprofloxacin. health.mil

The following table summarizes the findings from a murine lung infection model.

Table 4: Efficacy of this compound in a Murine Lung Infection Model

PathogenOutcome
Staphylococcus aureus Significant reduction in bacterial load
Streptococcus pneumoniae Significant reduction in bacterial load
Klebsiella pneumoniae Significant reduction in bacterial load

Data compiled from multiple sources. oup.comnih.gov

Foreign Body Infection Models

Foreign body infections, often associated with medical implants and devices, are notoriously difficult to treat due to the formation of bacterial biofilms on the implant surface. These biofilms create a protective environment for bacteria, rendering them more resistant to conventional antibiotic therapies. The preclinical evaluation of new antimicrobial agents in models that replicate these conditions is crucial for determining their potential clinical utility. Delafloxacin, a novel anionic fluoroquinolone, has been investigated in various preclinical settings that simulate aspects of foreign body infections, primarily through in vitro biofilm models.

Delafloxacin has demonstrated significant activity against biofilms, a key virulence factor in foreign body-associated infections. preprints.org Its efficacy is particularly notable in acidic environments, which are often characteristic of infection sites, including those with biofilms. preprints.org

In comparative in vitro studies, delafloxacin has shown potent activity against Staphylococcus aureus biofilms, a common pathogen in implant-associated infections. ucl.ac.beasm.org One study established a pharmacodynamic model to compare the activity of several antibiotics against both young (6-hour) and mature (24-hour) S. aureus biofilms. ucl.ac.be Against mature biofilms of both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), delafloxacin was among the most potent agents, significantly reducing bacterial viability at clinically achievable concentrations. ucl.ac.be While no antibiotic was able to completely eradicate the mature biofilm matrix, delafloxacin demonstrated a marked reduction in biofilm depth. ucl.ac.be

Another investigation using biofilms from clinical isolates of S. aureus compared the efficacy of delafloxacin with daptomycin and vancomycin. asm.org At clinically relevant concentrations, delafloxacin reduced the viability of a greater number of biofilm-forming strains compared to both daptomycin and vancomycin. asm.org This study also highlighted the superior penetration of delafloxacin into the biofilm matrix, which ranged from 0.6% to 52%, compared to 0.2% to 10% for daptomycin and 0.2% to 1% for vancomycin. asm.org This enhanced penetration is a critical attribute for efficacy in deep-seated biofilm infections characteristic of foreign body implants.

The increased potency of delafloxacin in acidic conditions is a significant advantage. preprints.org Six of the clinical S. aureus biofilms in one study were found to have an acidic microenvironment, which contributes to the high potency of delafloxacin. asm.org The combination of delafloxacin with rifampicin has also been shown to significantly reduce biofilm biomass in some isolates, suggesting potential for combination therapy in treating these challenging infections. preprints.orgresearchgate.net

While extensive in vivo data from specific foreign body infection models for delafloxacin is limited in the reviewed literature, its potent anti-biofilm properties demonstrated in vitro provide a strong rationale for its potential efficacy in treating such infections. nih.govucl.ac.be The ability to penetrate biofilms and maintain activity in the acidic microenvironment of an infection are key characteristics that suggest delafloxacin could be a valuable agent in the management of foreign body and implant-associated infections. preprints.orgasm.org

Table 1: Comparative Efficacy of Delafloxacin Against Staphylococcus aureus Biofilms

AntibioticEffect on Mature Biofilm ViabilityBiofilm PenetrationEfficacy in Acidic pH
Delafloxacin >50% reduction at clinically achievable concentrations ucl.ac.be0.6% to 52% asm.orgHigh potency asm.org
Daptomycin >50% reduction at clinically achievable concentrations ucl.ac.be0.2% to 10% asm.orgNot specified
Vancomycin Less potent, 20-40% reduction at human Cmax ucl.ac.be0.2% to 1% asm.orgNot specified
Linezolid Less potent overall ucl.ac.beNot specifiedNot specified
Rifampin Effective against mature MRSA biofilms ucl.ac.beNot specifiedNot specified

Molecular Mechanisms of Bacterial Resistance

Spontaneous Resistance Development Studies

Spontaneous resistance arises from random mutations in bacterial DNA that confer a survival advantage in the presence of an antibiotic. Studies on 4'-Chloro-delafloxacin have focused on determining the frequency of these mutations and inducing resistance through laboratory experiments.

The frequency of spontaneous mutation is a key indicator of how readily a bacterial population can develop resistance to an antimicrobial agent. For this compound, these frequencies have been found to be generally low.

In studies involving Neisseria gonorrhoeae, the spontaneous mutation frequency ranged from 10⁻⁷ to less than 10⁻⁹. nih.gov For methicillin-resistant Staphylococcus aureus (MRSA), the observed frequencies were similarly low, ranging from 2 × 10⁻⁹ to less than 9.5 × 10⁻¹¹. mdpi.com An FDA review noted that for both fluoroquinolone-susceptible and -resistant S. aureus isolates, the frequency of resistance was determined to be < 10⁻⁹ and 10⁻⁸ to 10⁻⁹, respectively. fda.gov

Interactive Data Table: Frequency of Spontaneous Mutation Against this compound
Bacterial SpeciesFluoroquinolone SusceptibilityFrequency of Spontaneous Mutation
Neisseria gonorrhoeaeNot specified10⁻⁷ to < 10⁻⁹
Staphylococcus aureus (MRSA)Not specified2 × 10⁻⁹ to < 9.5 × 10⁻¹¹
Staphylococcus aureusSusceptible< 10⁻⁹
Staphylococcus aureusResistant10⁻⁸ to 10⁻⁹

Serial passage studies, which involve repeatedly exposing bacteria to sub-inhibitory concentrations of an antibiotic, are used to induce and select for resistance mutations over time.

In a study with Neisseria gonorrhoeae, 30 daily passages resulted in the development of stable resistant mutants. nih.govnih.gov For both Gram-positive and Gram-negative bacteria, including S. aureus, E. coli, and K. pneumoniae, the minimum inhibitory concentration (MIC) of this compound increased several-fold after just 2 to 7 serial passages. fda.gov Another investigation involving Escherichia coli subjected to subinhibitory concentrations for 30 passages also demonstrated the evolution of resistance. ethz.ch In one clinical study, an isolate of S. pneumoniae developed a 64-fold increase in the this compound MIC during therapy. nih.gov

Characterization of Resistance Mutations

The primary mechanisms of high-level fluoroquinolone resistance involve specific mutations in the genes encoding their target enzymes—DNA gyrase and topoisomerase IV—as well as the upregulation of efflux systems and the acquisition of plasmid-mediated resistance genes.

Mutations within the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes are the most common cause of fluoroquinolone resistance. These mutations alter the drug-binding sites on the enzymes, reducing the affinity of this compound.

Studies have identified multiple QRDR mutations in various delafloxacin-resistant clinical isolates. While mutations in gyrA and parC are more frequent, alterations in gyrB and parE have also been noted. nih.govnih.gov

Escherichia coli : Resistance has been linked to a combination of mutations. Common substitutions include S83L and D87N in GyrA, and S80I and E84V in ParC. nih.gov A mutation leading to an I529L substitution in ParE has also been identified in a resistant strain. nih.gov

Klebsiella pneumoniae : Delafloxacin (B1662383) resistance is associated with multiple QRDR mutations. Commonly observed mutations include S83I or S83Y in GyrA and S80I in ParC. nih.gov

Streptococcus pneumoniae : Isolates resistant to this compound often present with at least two mutations, such as S81F/L/V in GyrA combined with S79F in ParC. oup.com

Interactive Data Table: Common QRDR Mutations Conferring Resistance to this compound
GeneAmino Acid SubstitutionBacterial Species
gyrAS83L, D87NEscherichia coli
gyrAS83I, S83YKlebsiella pneumoniae
gyrAS81F, S81L, S81VStreptococcus pneumoniae
parCS80I, E84VEscherichia coli
parCS80IKlebsiella pneumoniae
parCS79FStreptococcus pneumoniae
parEI529LEscherichia coli

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration. Overexpression of these pumps is a significant mechanism of resistance.

In Gram-negative bacteria, the AcrAB-TolC and OqxAB efflux pumps have been identified in this compound-resistant K. pneumoniae and E. coli. nih.govnih.gov In N. gonorrhoeae, mutations related to the MtrC-MtrD-MtrE and NorM efflux pumps have been found in mutant strains with elevated this compound MICs. nih.gov

Bacteria can acquire resistance genes through horizontal gene transfer of plasmids. These plasmid-mediated quinolone resistance (PMQR) genes confer low-level resistance that can facilitate the selection of higher-level resistance mutations.

Several PMQR determinants have been detected in this compound-resistant isolates:

qnr genes : The qnrS1 and qnrB1 genes have been identified in resistant strains of K. pneumoniae and E. coli. nih.govnih.gov These genes encode proteins that protect DNA gyrase and topoisomerase IV from fluoroquinolone inhibition.

aac(6')-Ib-cr : This gene encodes an aminoglycoside acetyltransferase that can also modify and inactivate certain fluoroquinolones. It has been detected in this compound-resistant strains of K. pneumoniae and E. coli, often in combination with QRDR mutations, contributing to higher MIC values. nih.govnih.govresearchgate.net

The presence of these PMQR genes, particularly in conjunction with QRDR mutations, can significantly increase the level of resistance to this compound. nih.gov

Cross-Resistance Profiling with Other Fluoroquinolones and Antibiotic Classes

This compound can exhibit cross-resistance with other fluoroquinolones, although its activity may be retained in some instances where other agents are ineffective. In studies involving multidrug-resistant Gram-negative bacteria, a significant correlation in resistance profiles is often observed.

In a study of 43 Klebsiella pneumoniae isolates, all 20 strains that exhibited resistance to delafloxacin were also found to be resistant to other tested fluoroquinolones, including ciprofloxacin (B1669076), levofloxacin (B1675101), and moxifloxacin (B1663623) mdpi.com. Similarly, an analysis of 37 Escherichia coli strains showed that delafloxacin-resistant isolates were also resistant to earlier fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin nih.gov. Specifically, E. coli strains with a ciprofloxacin minimum inhibitory concentration (MIC) value above 1 mg/L were consistently resistant to delafloxacin mdpi.comnih.govmtak.hu. However, delafloxacin has demonstrated susceptibility in some ciprofloxacin-resistant E. coli strains that also produce extended-spectrum beta-lactamase (ESBL) mdpi.comnih.govmtak.hu.

Co-resistance with other antibiotic classes is also a notable concern. Delafloxacin-resistant strains of both K. pneumoniae and E. coli frequently exhibit an ESBL phenotype, indicating concurrent resistance to many beta-lactam antibiotics mdpi.comnih.govmdpi.comnih.govmtak.huresearchgate.netnih.govnih.gov. In some cases, delafloxacin-resistant K. pneumoniae have also shown resistance to carbapenems, a last-resort class of beta-lactam antibiotics mdpi.comnih.govnih.gov. For instance, WGS analysis identified the presence of beta-lactamase genes such as blaCTX-M-15, blaSHV, blaOXA, blaTEM, and even the carbapenemase gene blaNDM-1 in delafloxacin-resistant K. pneumoniae mdpi.comnih.gov.

Below are tables summarizing the MIC50 and MIC90 values for this compound and other fluoroquinolones against collections of clinical isolates.

MIC50 and MIC90 Values for K. pneumoniae (mg/L)
AntibioticMIC50MIC90
Delafloxacin0.25Not Reported
Ciprofloxacin0.5Not Reported
Levofloxacin0.25Not Reported
Moxifloxacin0.5Not Reported

Data sourced from a study of 43 clinical isolates mdpi.comnih.gov.

MIC50 and MIC90 Values for E. coli (mg/L)
AntibioticMIC50MIC90
Delafloxacin0.12564
Ciprofloxacin0.2564
Levofloxacin0.2516
Moxifloxacin0.2532

Data sourced from a study of 47 clinical isolates mdpi.comnih.gov.

Genomic and Transcriptomic Analysis of Resistant Strains

Whole Genome Sequencing (WGS) has been instrumental in elucidating the genetic basis of resistance to this compound. Studies consistently show that high-level resistance is associated with the accumulation of multiple mutations in the quinolone-resistance determining regions (QRDRs) of genes encoding for DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).

In delafloxacin-resistant E. coli, research has demonstrated that a minimum of three QRDR mutations are typically required to confer resistance nih.govresearchgate.net. WGS analysis of resistant strains has identified several key amino acid substitutions. For example, combinations of mutations such as gyrA (S83L, D87N) and parC (S80I) are frequently observed researchgate.netdntb.gov.ua. More complex patterns involving five mutations across gyrA (S83L, D87N), parC (S80I, E84V), and parE (I529L) have also been reported in highly resistant international high-risk clones like E. coli ST131 nih.govmdpi.comresearchgate.netdntb.gov.ua.

Similarly, in K. pneumoniae, resistance is mediated by multiple QRDR mutations. WGS of resistant strains has revealed uniform mutations like parC S80I, often combined with substitutions in gyrA such as S83I or a double mutation of S83Y and D87A nih.govnih.gov. In addition to target-site mutations, WGS has also identified the presence of plasmid-mediated quinolone resistance (PMQR) determinants, such as qnr genes and the aac(6’)-Ib-cr enzyme, which contribute to reduced susceptibility nih.gov. The presence of efflux pumps like OqxAB and AcrAB, identified through genomic analysis, further contributes to the resistance phenotype in K. pneumoniae nih.govnih.gov.

The specific mutations identified in resistant Gram-negative bacteria are summarized in the table below.

Key QRDR Mutations Associated with this compound Resistance Identified by WGS
Bacterial SpeciesGeneAmino Acid Substitution
Escherichia coligyrAS83L
D87N
parCS80I
E84V
Klebsiella pneumoniaegyrAS83I
S83Y
D87A
parCS80I

Data compiled from genomic studies of resistant clinical isolates mdpi.comresearchgate.netnih.govnih.govdntb.gov.ua.

Currently, there is a limited body of published research utilizing RNA sequencing (RNA-Seq) to perform comprehensive transcriptomic analysis of bacterial strains resistant to this compound. Such studies would provide insight into global changes in gene expression, including the upregulation of efflux pumps, downregulation of porins, and alterations in stress response pathways that contribute to the resistance phenotype.

While direct RNA-Seq data for delafloxacin is scarce, studies on other fluoroquinolones provide a potential framework for mechanisms that may be relevant. For instance, research on ciprofloxacin-resistant Staphylococcus aureus using quantitative real-time PCR (qRT-PCR) has demonstrated significant overexpression of efflux pump genes, including norA, norB, and norC jidc.org. This upregulation actively removes the antibiotic from the bacterial cell, reducing its intracellular concentration and efficacy. It is plausible that similar mechanisms involving the overexpression of efflux pumps, which could be definitively characterized by RNA-Seq, play a role in resistance to this compound.

Pharmacokinetic and Pharmacodynamic Modeling Preclinical Focus

In Vitro Pharmacokinetic Parameters

In vitro models are instrumental in providing initial insights into a compound's pharmacokinetic behavior. These studies for 4'-Chloro-delafloxacin have explored its interaction with plasma proteins, its metabolic stability, and its permeability across cellular barriers.

Protein Binding Studies

The extent to which a drug binds to plasma proteins influences its distribution and availability to target sites. Studies on delafloxacin (B1662383), the parent compound, have shown that it is approximately 84% bound to human plasma proteins, primarily albumin. drugbank.commdpi.com This high degree of protein binding is a significant characteristic that affects its pharmacokinetic profile. The binding is not significantly altered by renal impairment. hres.ca

Metabolic Stability in Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. In vitro studies using human liver microsomes have shown that delafloxacin does not inhibit the major cytochrome P450 (CYP) isoforms (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5) at clinically relevant concentrations. hres.ca However, in human hepatocytes, delafloxacin demonstrated a potential for mild induction of CYP2C9 and CYP3A4 at higher concentrations. hres.ca The primary route of metabolism for delafloxacin is glucuronidation, mediated by UGT1A1, UGT1A3, and UGT2B15, with less than 1% undergoing oxidative metabolism. drugbank.com The intrinsic clearances of a similar compound, UNC10201652, in human, mouse, and rat liver microsomes were determined to be 48.1, 115, and 194 μL/min/mg, respectively, while in hepatocytes, the clearances were 20.9, 116, and 140 μL/min/10⁶ cells, respectively. nih.gov

Permeability and Transport Studies (e.g., Caco-2 model)

The Caco-2 cell line is a widely used in vitro model to predict the intestinal absorption of drugs. nih.gov While specific data for this compound is not available, studies on other fluoroquinolones like grepafloxacin (B42181) have shown that they are secreted across Caco-2 monolayers by both MRP2 and MDR1 transporters. nih.gov Ciprofloxacin (B1669076), another fluoroquinolone, does not appear to be a substrate for either of these transporters. nih.gov This suggests that the permeability and transport of fluoroquinolones can vary significantly based on their specific chemical structure.

In Vivo Pharmacokinetic Studies in Animal Models

Animal models provide a more complex biological system to evaluate the ADME of a drug candidate.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodents or Other Preclinical Species

Following intravenous administration of delafloxacin, approximately 65% of the dose is excreted in the urine as unchanged drug and glucuronide metabolites, with about 28% found in the feces. drugbank.comscienceopen.comresearchgate.net After oral administration, around 50% is excreted in the urine and 48% in the feces. drugbank.commdpi.com The steady-state volume of distribution of delafloxacin is between 30 and 48 liters. drugbank.comhres.ca The half-life of delafloxacin is approximately 8 hours. scienceopen.comresearchgate.netnih.gov

Tissue Distribution and Accumulation Profiles

The U.S. Food and Drug Administration (FDA) has required post-marketing studies to assess the tissue distribution of delafloxacin in pregnant rats to understand its potential effects on the reproductive tract and developing fetus. fda.gov In a granuloma pouch infection model in rats, delafloxacin reached higher concentrations in the infected pouch fluid compared to plasma, despite having lower plasma levels than ciprofloxacin. ucl.ac.be This indicates good tissue penetration, which is a desirable characteristic for an antibiotic.

Preclinical Pharmacodynamic (PD) Target Attainment Modeling

PK/PD Indices (e.g., AUC/MIC, Cmax/MIC, T>MIC) in Animal Infection Models

No data are available in the public domain regarding the PK/PD indices for this compound in any animal infection models.

Post-Antibiotic Effect (PAE) and Sub-MIC Effects

There is no published information on the post-antibiotic effect or the sub-MIC effects of this compound.

Advanced Drug Discovery and Development Paradigms

Repurposing and Novel Applications Beyond Systemic Anti-Infectives

The core principle of drug repurposing involves identifying new therapeutic uses for existing compounds. For 4'-Chloro-delafloxacin, this concept extends from its role as an intermediate to its potential as a standalone active pharmaceutical ingredient (API) in specialized applications where systemic administration is not the primary goal. The structural similarity to delafloxacin (B1662383), which possesses broad-spectrum activity against Gram-positive (including MRSA), Gram-negative, atypical, and anaerobic bacteria, provides a strong rationale for investigating this compound in localized or specialized contexts. The introduction of a chlorine atom at the 4'-position of the phenyl ring could modulate its physicochemical properties, such as lipophilicity and electronic distribution, potentially altering its activity spectrum, tissue penetration, or metabolic stability in ways that could be advantageous for specific non-systemic uses.

Topical Applications (e.g., dermatological, ophthalmic)

Topical delivery of antimicrobial agents is a highly effective strategy for treating localized infections while minimizing systemic exposure and associated risks. The properties of delafloxacin make it an excellent candidate for such applications, and by extension, this compound could be explored for similar roles.

Dermatological: Skin and soft tissue infections are frequently caused by pathogens like Staphylococcus aureus and Streptococcus pyogenes. Delafloxacin exhibits potent activity against these organisms, including methicillin-resistant Staphylococcus aureus (MRSA). It is hypothesized that this compound may retain significant antibacterial efficacy. The chloro-substituent could enhance its lipophilicity, potentially improving its penetration into the stratum corneum and delivery to the deeper epidermal or dermal layers where bacteria reside. A formulation containing this compound could be investigated for treating conditions like impetigo, infected atopic dermatitis, or small abscesses.

Ophthalmic: Bacterial conjunctivitis and keratitis require broad-spectrum antibiotics that can achieve high concentrations in the ocular tear film and tissues. The pathogens involved often include Staphylococcus aureus, Streptococcus pneumoniae, and Pseudomonas aeruginosa. Given delafloxacin's proven efficacy against these ocular pathogens, this compound represents a theoretical candidate for a novel ophthalmic antibiotic. Its potential for altered solubility and penetration characteristics would be a key area of investigation for developing effective eye drop formulations.

The following table outlines the potential of this compound in topical applications based on the known activity of its parent compound.

Table 1: Prospective Analysis of this compound for Topical Applications
Application AreaKey Target PathogensRationale for InvestigationPotential Advantage of 4'-Chloro Moiety
DermatologyStaphylococcus aureus (incl. MRSA), Streptococcus pyogenes, Pseudomonas aeruginosaHigh potency of the fluoroquinolone core against common skin pathogens. Localized treatment reduces systemic exposure.May modulate lipophilicity, potentially enhancing skin penetration and retention in epidermal/dermal layers.
OphthalmologyStaphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Pseudomonas aeruginosaNeed for broad-spectrum agents to cover key causes of bacterial conjunctivitis and keratitis.Could alter solubility and tissue permeation properties, potentially optimizing formulation for the ocular surface.

Veterinary Medicine Applications

The principles of infectious disease in veterinary medicine parallel those in human health, with a significant need for effective antibiotics to treat companion animals and livestock. Fluoroquinolones are used in veterinary practice, and novel derivatives could help address emerging resistance. Delafloxacin's broad spectrum of activity is highly relevant for veterinary pathogens.

This compound could be theoretically investigated for treating infections in animals caused by organisms such as:

Staphylococcus pseudintermedius : A common cause of pyoderma (skin infections) in dogs, often exhibiting methicillin (B1676495) resistance.

Pasteurella multocida : A key pathogen in respiratory diseases in cattle ("shipping fever") and cats.

Mannheimia haemolytica : A primary causative agent of bovine respiratory disease.

Escherichia coli : A cause of diarrhea and urinary tract infections in various animal species.

The unique pharmacokinetic and pharmacodynamic profile that might arise from the chloro-substitution would need to be characterized in target animal species. A potential application could be in formulations designed specifically for animal use, such as intramammary infusions for mastitis in dairy cattle or otic preparations for ear infections in dogs.

Table 2: Potential Veterinary Pathogens for this compound Investigation
Target Animal SpeciesCommon DiseaseRelevant PathogenTheoretical Rationale for this compound
Canine (Dogs)Pyoderma, Otitis ExternaStaphylococcus pseudintermedius (incl. MRSP)Potential efficacy against resistant staphylococci in topical or otic formulations.
Bovine (Cattle)Bovine Respiratory Disease (BRD), MastitisMannheimia haemolytica, Pasteurella multocida, Staphylococcus aureusBroad-spectrum activity may cover the complex polymicrobial nature of BRD and mastitis.
Feline (Cats)Skin and Wound Infections, Respiratory InfectionsPasteurella multocida, Staphylococcus spp.Potential use for treating bite wound abscesses and upper respiratory infections.

Agricultural Applications (e.g., plant pathogen control)

The application of medically important antibiotic classes in agriculture is highly controversial and strictly regulated due to the profound risk of promoting environmental antibiotic resistance that could transfer to human pathogens. However, for the purpose of theoretical exploration, the antibacterial mechanism of fluoroquinolones—inhibition of bacterial DNA gyrase and topoisomerase IV—is effective against a wide range of bacteria, including those that are pathogenic to plants.

Plant diseases caused by bacteria like Xanthomonas species (e.g., citrus canker), Pseudomonas syringae pathovars (bacterial speck/blight), and Erwinia amylovora (fire blight) cause significant economic losses. A compound like this compound could theoretically be investigated as a bactericide. Its potential utility would depend on factors such as its stability on plant surfaces (phyllosphere), its ability to be taken up by plant tissues (systemic activity), and its specific activity against target plant pathogens versus non-target microbes. The chloro-substituent could influence its environmental persistence and plant uptake, making it a subject for controlled, fundamental research into novel agrochemical scaffolds, though its practical development would be constrained by regulatory and resistance concerns.

Prodrug Strategies for Enhanced Delivery or Specificity

Prodrug design is a well-established strategy to overcome pharmacokinetic barriers. A prodrug is a bioreversible derivative of a drug molecule that undergoes enzymatic or chemical conversion in vivo to release the active parent drug. For this compound, several functional groups could serve as handles for prodrug modification to enhance properties like aqueous solubility, membrane permeability, or oral bioavailability.

Key sites for potential modification on the this compound structure include:

C-3 Carboxylic Acid: This is a common site for creating ester prodrugs. Esterification masks the polar carboxylate group, increasing lipophilicity and potentially enhancing passive diffusion across the gastrointestinal tract for improved oral absorption. These esters would be designed to be cleaved by esterase enzymes present in the blood, liver, or gut wall to release the active this compound.

Piperidine Ring Amine: The secondary amine in the 3-(aminomethyl)piperidin-1-yl substituent could be derivatized to form N-acyl, N-acyloxyalkoxy, or N-mannich base prodrugs. Such modifications could be used to improve solubility or target specific transporter proteins.

Table 3: Hypothetical Prodrug Strategies for this compound
Modification SiteProdrug TypePotential LinkageIntended Therapeutic AdvantageActivation Mechanism
C-3 Carboxylic AcidEster ProdrugAlkyl or Aryl EsterImproved oral bioavailability via increased lipophilicity and membrane permeability.Hydrolysis by systemic or intestinal esterases.
C-3 Carboxylic AcidPhosphate Ester ProdrugPhosphate EsterGreatly increased aqueous solubility for parenteral (IV) formulation development.Hydrolysis by alkaline phosphatases.
Piperidine AmineN-Acyloxyalkoxy ProdrugCarbonate or CarbamateSustained release or improved oral absorption.Sequential enzymatic and chemical hydrolysis.

Nanotechnology and Drug Delivery Systems for this compound

Nanotechnology offers powerful tools to reformulate drugs, enabling sustained release, targeted delivery, and improved stability. Encapsulating this compound within nanocarriers could provide significant advantages, particularly for treating persistent infections or targeting specific sites like biofilms or infected macrophages.

Encapsulation in Liposomes or Nanoparticles

Liposomes: These are vesicles composed of one or more phospholipid bilayers. As an amphiphilic molecule, this compound could be entrapped within the aqueous core of the liposome (B1194612) or intercalated within the lipid bilayer itself. Liposomal encapsulation can prolong the drug's circulation half-life, reduce its clearance, and potentially mitigate any off-target effects. Furthermore, liposomes are known to accumulate passively in sites of infection and inflammation through the enhanced permeability and retention (EPR) effect, thereby increasing the drug concentration where it is most needed.

Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to formulate nanoparticles that encapsulate this compound within their matrix. The key advantage of this system is the potential for highly controlled and sustained drug release. The rate of drug release can be tuned by altering the polymer's molecular weight, composition, and particle size. This would be particularly beneficial for applications requiring long-term antimicrobial activity, such as treating osteomyelitis or developing long-acting topical formulations.

Table 4: Comparison of Nanodelivery Systems for this compound
Nanocarrier SystemDescriptionDrug Loading MechanismPrimary AdvantagePotential Application
LiposomesPhospholipid bilayer vesiclesEntrapment in aqueous core or intercalation in lipid bilayerBiocompatibility; passive targeting to infection/inflammation sites (EPR effect)Targeted IV therapy for deep-seated infections; reduced systemic exposure.
Polymeric Nanoparticles (e.g., PLGA)Solid, biodegradable polymer matrixEntrapment or adsorption within the polymer matrixTunable, sustained drug release over days to weeksLong-acting injectable formulations; sustained-release topical gels for chronic wounds.
Solid Lipid Nanoparticles (SLNs)Solid lipid core stabilized by surfactantsIncorporation into the solid lipid matrixHigh stability; potential for enhanced skin penetrationAdvanced dermatological or ophthalmic formulations for improved drug delivery.

Targeted Delivery Approaches

There is currently no publicly available research detailing targeted delivery approaches specifically for this compound. The scientific community has, however, investigated various nanoparticle-based systems for the delivery of the closely related compound, delafloxacin. These studies, while not directly applicable to this compound, highlight methodologies that could potentially be adapted in future research.

For instance, research on delafloxacin has explored the use of gold nanoparticles (AuNPs), poly(lactic-co-glycolic acid) (PLGA) nanoparticles, and lipid-polymer hybrid nanoparticles. These approaches aim to enhance the therapeutic efficacy of the antibiotic. mdpi.comacs.orgsemanticscholar.org A study on delafloxacin-capped gold nanoparticles (DFX-AuNPs) demonstrated that this formulation enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govresearchgate.net Another investigation focused on delafloxacin-loaded PLGA nanoparticles for topical ocular delivery, showing sustained drug release and efficacy against various bacterial strains. acs.orgresearchgate.net Furthermore, delafloxacin-loaded stearic acid-chitosan hybrid nanoparticles have been developed to improve drug release and bioavailability. semanticscholar.org

These findings for delafloxacin could theoretically inform future work on this compound, should the compound ever become a focus of therapeutic development. However, without direct experimental evidence, any potential for targeted delivery of this compound remains purely speculative.

Table 1: Examples of Targeted Delivery Systems Investigated for Delafloxacin

Delivery SystemNanoparticle TypeKey Findings for DelafloxacinPotential Relevance for this compound
DFX-AuNPsGold NanoparticlesEnhanced antibacterial activity. mdpi.comnih.govresearchgate.netHypothetically could enhance antibacterial potency.
Dela-PNPsPLGA NanoparticlesSustained release for topical ocular use. acs.orgresearchgate.netCould be explored for localized infections.
L-P-NPsLipid-Polymer HybridImproved drug release and bioavailability. semanticscholar.orgPotentially could improve pharmacokinetic profile.

This table is provided for illustrative purposes based on research on delafloxacin and does not represent data for this compound.

Future Research Trajectories and Unanswered Questions in this compound Research

The future of this compound research is an open book, primarily because the first chapter has yet to be written. The fundamental unanswered question is whether this compound possesses any biological activity of therapeutic interest that would warrant further investigation.

Key areas that require exploration from the ground up include:

Fundamental Biological Activity: The primary and most crucial area of investigation is to determine the antimicrobial spectrum and potency of this compound. Does it exhibit any meaningful activity against clinically relevant pathogens, including drug-resistant strains?

Mechanism of Action: Should any antimicrobial activity be discovered, elucidating its mechanism of action would be the next logical step. Does it, like other fluoroquinolones, target DNA gyrase and topoisomerase IV? oup.comkjom.org

Comparative Efficacy: A critical research question would be how this compound compares to delafloxacin and other existing fluoroquinolones. Does the 4'-chloro substitution offer any advantages in terms of potency, spectrum, or resistance profile?

Pharmacokinetics and Metabolism: Basic pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Antitumor Potential: One of the few mentions of a related compound suggests a potential for antitumor activities. pharmaffiliates.com A speculative but intriguing future research direction could be to screen this compound for any cytotoxic activity against cancer cell lines. science.gov

Until these fundamental questions are addressed, any discussion of more advanced topics like targeted delivery or clinical applications for this compound remains entirely in the realm of hypothesis. The trajectory of research for this compound is currently at a standstill, awaiting initial studies to demonstrate a compelling reason for its development.

Q & A

Q. What frameworks (e.g., FINER criteria) are suitable for formulating hypothesis-driven research questions on this compound?

  • Methodological Answer: Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to assess question viability. For example, a study on resistance reversal agents should address novelty (e.g., novel efflux pump inhibitors) and relevance (rising multidrug-resistant infections). Use PICO (Population, Intervention, Comparison, Outcome) for clinical translation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.